Cas no 2229368-62-9 (1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one)

1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one
- 2229368-62-9
- EN300-1778757
-
- インチ: 1S/C9H9FN2O3/c1-11-5-9(13)7-4-6(12(14)15)2-3-8(7)10/h2-4,11H,5H2,1H3
- InChIKey: KFRMEONILTXWCA-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C(CNC)=O)[N+](=O)[O-]
計算された属性
- 精确分子量: 212.05972032g/mol
- 同位素质量: 212.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- XLogP3: 1.1
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778757-0.05g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 0.05g |
$983.0 | 2023-05-23 | ||
Enamine | EN300-1778757-5.0g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1778757-10.0g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1778757-0.25g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 0.25g |
$1078.0 | 2023-05-23 | ||
Enamine | EN300-1778757-0.1g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 0.1g |
$1031.0 | 2023-05-23 | ||
Enamine | EN300-1778757-0.5g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 0.5g |
$1124.0 | 2023-05-23 | ||
Enamine | EN300-1778757-1.0g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1778757-2.5g |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one |
2229368-62-9 | 2.5g |
$2295.0 | 2023-05-23 |
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Introduction to 1-(2-Fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one (CAS No. 2229368-62-9)
1-(2-Fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one, also known by its CAS number 2229368-62-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted nitrophenyl group and a methylamino functional group. These structural features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical formula of 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one is C10H10FNO3. The molecular weight is approximately 205.19 g/mol, and it exists as a solid at room temperature. The compound's solubility in water is limited, but it dissolves well in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. These solubility properties are crucial for its use in various experimental setups, including in vitro assays and animal models.
Recent studies have highlighted the potential of 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one as a lead compound for the development of novel therapeutic agents. One of the key areas of interest is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one has also shown potential as an anticancer agent. A study published in the Cancer Research journal reported that this compound selectively induces apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS). These findings indicate that 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one could be further developed into a novel anticancer drug with broad-spectrum activity.
The pharmacokinetic properties of 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one have also been investigated to assess its suitability for clinical applications. In preclinical studies, the compound exhibited good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Toxicity studies have shown that 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one has a relatively low toxicity profile at therapeutic doses. In acute toxicity studies, no significant adverse effects were observed at doses up to 500 mg/kg in rodents. Chronic toxicity studies are ongoing to evaluate long-term safety, but preliminary results are promising. These findings suggest that the compound has a favorable safety margin, which is crucial for its advancement into clinical trials.
The synthesis of 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one has been optimized to improve yield and purity. A typical synthetic route involves the reaction of 2-fluoro-5-nitrobenzaldehyde with methylamine hydrochloride in the presence of a base such as sodium acetate or potassium carbonate. The resulting imine intermediate is then reduced using sodium borohydride or hydrogen gas over palladium on carbon to form the final product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 1-(2-fluoro-5-nitrophenyl)-2-(methylamino)ethan-1-one (CAS No. 2229368-62-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic and safety profiles, make it an attractive candidate for further development in drug discovery programs. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for various diseases.
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